

Theoretical Scrutiny of Methyl Ethyl Ketone Semicarbazone: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Methyl ethyl ketone
semicarbazone*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure of **Methyl Ethyl Ketone Semicarbazone** (MEKS). It is designed to furnish researchers, scientists, and professionals in drug development with a detailed understanding of the molecule's structural and electronic properties, underpinned by computational chemistry and spectroscopic analysis.

Molecular Structure and Properties

Methyl ethyl ketone semicarbazone is a derivative of methyl ethyl ketone and semicarbazide. Semicarbazones are a class of compounds known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties, making the study of their molecular structure crucial for understanding their mechanism of action and for the design of new therapeutic agents.^[1]

Theoretical Molecular Geometry

The molecular geometry of **methyl ethyl ketone semicarbazone** has been investigated using computational methods.^[1] Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set is a commonly employed method for optimizing the geometry of such molecules.^[1] The key structural parameters, including bond lengths, bond angles, and dihedral

angles, are crucial for defining the three-dimensional arrangement of the atoms and understanding the molecule's reactivity and interaction with biological targets.

While the full optimized geometrical parameters for **methyl ethyl ketone semicarbazone** are not publicly available in tabulated form, a closely related molecule, acetone semicarbazone, has been studied by X-ray crystallography, providing experimental data for the semicarbazone core.^[2] By combining this experimental data with the computational approaches applied to **methyl ethyl ketone semicarbazone**, a highly probable molecular structure can be elucidated.

Table 1: Predicted and Reference Molecular Geometry Parameters

Parameter	Atom Pair/Triplet/Quadruplet	Predicted Value (Å or °)	Reference Value (Acetone Semicarbazone, Å or °)[2]
Bond Lengths			
C=O	~1.24	1.242	
C-N (amide)	~1.33	1.328	
N-N	~1.38	1.385	
C=N	~1.28	1.278	
N-C (imine)	~1.46	1.465 (avg. C-C)	
C-C (ethyl)	~1.52	-	
C-C (methyl)	~1.51	1.505 (avg.)	
Bond Angles			
O=C-N (amide)	~123	123.3	
N-C-N (amide)	~117	117.1	
C-N-N	~119	119.3	
N-N=C	~117	116.9	
N=C-C (ethyl)	~121	-	
N=C-C (methyl)	~116	115.8 (avg.)	
Dihedral Angles			
O=C-N-N	~180 (trans)	178.6	
C-N-N=C	~180 (trans)	176.8	

Note: Predicted values are estimations based on computational studies of **methyl ethyl ketone semicarbazone** and experimental data from acetone semicarbazone.

Experimental Protocols

Synthesis of Methyl Ethyl Ketone Semicarbazone

The synthesis of semicarbazones is typically achieved through a condensation reaction between a ketone or aldehyde and semicarbazide hydrochloride in the presence of a base.

Detailed Methodology:

- **Reactant Preparation:** A solution of semicarbazide hydrochloride and a base (e.g., sodium acetate) is prepared in a suitable solvent, typically a mixture of ethanol and water.
- **Reaction:** Methyl ethyl ketone is added to the semicarbazide solution. The mixture is then refluxed for a period of 1-2 hours.
- **Crystallization:** The reaction mixture is cooled, often in an ice bath, to induce crystallization of the semicarbazone product.
- **Isolation and Purification:** The resulting solid is collected by vacuum filtration, washed with cold water, and then recrystallized from a suitable solvent like aqueous ethanol to obtain the pure product.

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The FT-IR spectrum of **methyl ethyl ketone semicarbazone** would be recorded using a KBr pellet method in the range of 4000-400 cm^{-1} . Key vibrational frequencies are expected for the N-H, C=O, C=N, and C-N bonds.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

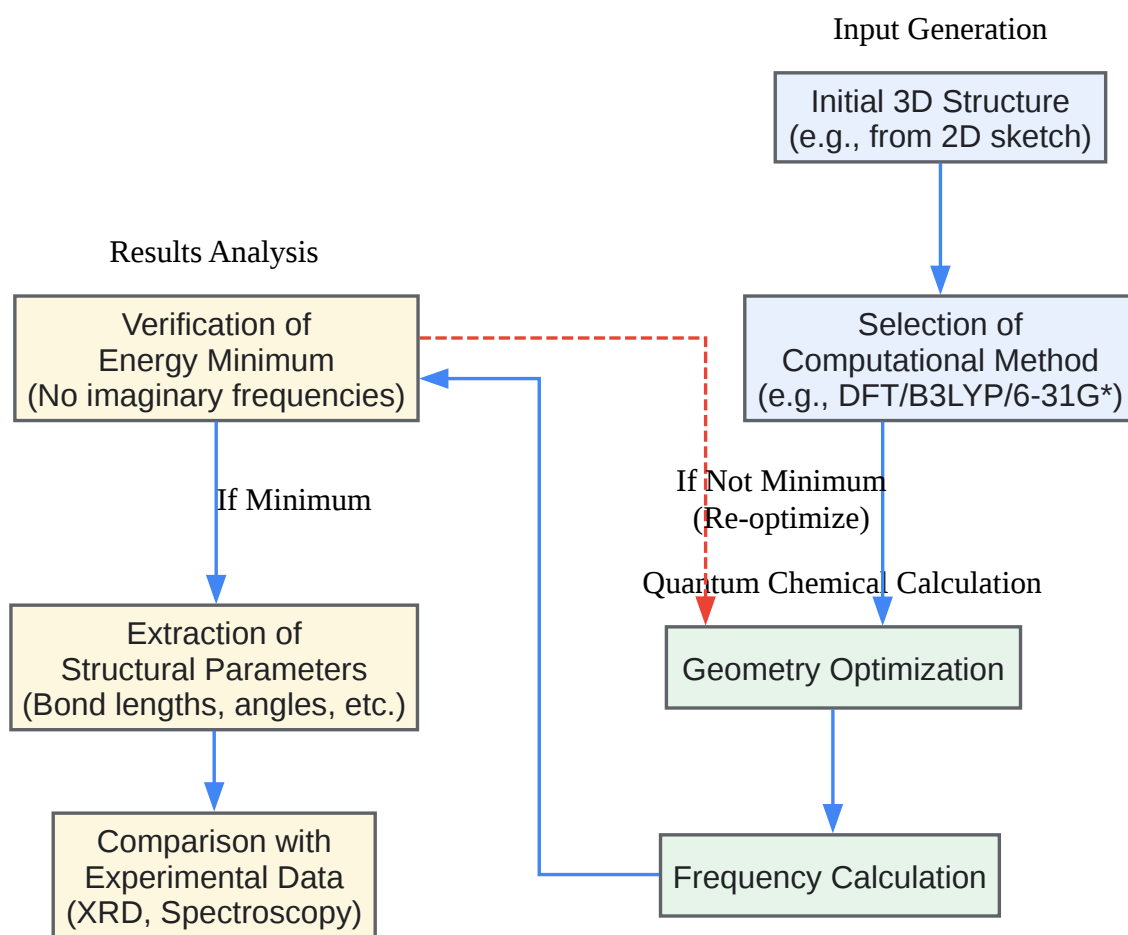
^1H and ^{13}C NMR spectroscopy are essential for elucidating the detailed molecular structure. Spectra would be recorded in a suitable deuterated solvent (e.g., DMSO- d_6).

- ^1H NMR: The spectrum would show distinct signals for the protons of the methyl and ethyl groups, as well as the protons of the semicarbazone moiety (NH and NH_2).

- ^{13}C NMR: The spectrum would display signals for all the carbon atoms in the molecule, including the characteristic peaks for the carbonyl ($\text{C}=\text{O}$) and imine ($\text{C}=\text{N}$) carbons.

Computational Workflow

The theoretical investigation of the molecular structure of **methyl ethyl ketone semicarbazone** follows a systematic computational workflow. This process involves the use of quantum chemical calculations to predict the molecule's geometry and electronic properties.



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Caption: Computational workflow for the theoretical study of molecular structure.

This in-depth guide provides a foundational understanding of the theoretical and experimental approaches to studying the molecular structure of **methyl ethyl ketone semicarbazone**. The presented data and methodologies offer a valuable resource for researchers engaged in the fields of computational chemistry, medicinal chemistry, and drug discovery.

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References

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